(R)-Bifonazole
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Overview
Description
(R)-bifonazole is a 1-[biphenyl-4-yl(phenyl)methyl]imidazole that is the R-enantiomer of bifonazole. It is an enantiomer of a (S)-bifonazole.
Scientific Research Applications
Antimicrobial Activity : Bifonazole demonstrates a broad spectrum of activity against dermatophytes, yeasts, molds, and some Gram-positive bacteria. It has been shown to be effective in treating superficial fungal infections like dermatophytoses, cutaneous candidiasis, and pityriasis versicolor. Comparative studies have found it to be as effective as other imidazole antifungal drugs such as clotrimazole and econazole (Lackner & Clissold, 1989).
In Vitro and In Vivo Efficacy : In vitro studies show that bifonazole has a fungicidal effect on dermatophytes and a maximal effect on Torulopsis glabrata. In vivo, it has demonstrated high efficacy in treating guinea pig trichophytosis, attributed to its fungicidal effects and retention in the skin (Plempel, Regel & Büchel, 1983).
Effects on Hepatic Peroxisomes : Bifonazole induces peroxisome proliferation in rodent liver, increasing activities of carnitine acyltransferase, carnitine palmitoyltransferase, and the peroxisomal β-oxidation system, which is an interesting observation for its potential biochemical effects (Horie, Fukumori & Suga, 1991).
Effect on Fungal Cells : Studies on the ultrastructure of fungus-infected human toenails treated with bifonazole/urea ointment showed that the drug effectively penetrates the nail plate and impacts fungal cells, which is significant for onychomycosis treatment (Fritsch, Stettendorf & Hegemann, 1992).
Cancer Cell Physiology : Bifonazole impacts cytosolic free Ca2+ concentrations in PC3 human prostate cancer cells, inducing Ca2+ rises and cell death. This suggests a potential application in cancer research, although further investigation is needed (Cheng et al., 2014).
Antifungal Mechanism in Candida Albicans : Bifonazole affects the ability of Candida albicans to damage vaginal epithelial cells, indicating its potential in treating mucosal infections (Waechtler, Wilson & Hube, 2011).
Application in Dermatology : Bifonazole has been studied for its use in treating conditions like seborrheic dermatitis, sebopsoriasis, and scalp seborrhea, showing improvement in these skin conditions (Aricó et al., 1993; Döring, 1984; Zeharia, Mimouni & Fogel, 2010).
Interaction with Polymers : Bifonazole's crystal growth rates are influenced by different polymers, which is significant for its formulation in pharmaceutical applications (Kestur, Eerdenbrugh & Taylor, 2011).
Solid Lipid Nanoparticle Development : Solid lipid nanoparticles of bifonazole have been developed for topical delivery, showing potential for sustained release and effectiveness in fungal infection treatment (Botre & Maniyar, 2020).
Anti-inflammatory Effects : Investigations into bifonazole's anti-inflammatory properties have shown it to modulate leukotriene metabolism, which could be important for its anti-inflammatory potency (Petri, Tronnier & Haas, 1986; Bremm & Plempel, 1991).
properties
CAS RN |
91487-85-3 |
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Product Name |
(R)-Bifonazole |
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(R)-phenyl-(4-phenylphenyl)methyl]imidazole |
InChI |
InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1 |
InChI Key |
OCAPBUJLXMYKEJ-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C3=CC=CC=C3)N4C=CN=C4 |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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